2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(1-Amino-2-methylpropyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethan-1-one is a complex organic compound with a unique structure that combines an oxadiazole ring, a sulfanyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-Amino-2-methylpropyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethan-1-one typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with carbon disulfide and an alkylating agent under basic conditions.
Introduction of the Sulfanyl Group: The oxadiazole intermediate is then treated with a thiol compound to introduce the sulfanyl group.
Attachment of the Chlorophenyl Group: The final step involves coupling the sulfanyl-oxadiazole intermediate with a chlorophenyl ethanone derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(1-Amino-2-methylpropyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
2-{[5-(1-Amino-2-methylpropyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-{[5-(1-Amino-2-methylpropyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group may enhance the compound’s binding affinity, while the chlorophenyl group can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: A simpler compound with an amino and hydroxyl group, used in various chemical applications.
4-Chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different functional groups attached.
Uniqueness
2-{[5-(1-Amino-2-methylpropyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethan-1-one is unique due to its combination of an oxadiazole ring, a sulfanyl group, and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Properties
Molecular Formula |
C14H16ClN3O2S |
---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
2-[[5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C14H16ClN3O2S/c1-8(2)12(16)13-17-18-14(20-13)21-7-11(19)9-3-5-10(15)6-4-9/h3-6,8,12H,7,16H2,1-2H3/t12-/m0/s1 |
InChI Key |
PTAPTYOTVLABBY-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=NN=C(O1)SCC(=O)C2=CC=C(C=C2)Cl)N |
Canonical SMILES |
CC(C)C(C1=NN=C(O1)SCC(=O)C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.